

Application Notes and Protocols for Celastrol- Induced Apoptosis Detection by Flow Cytometry

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Celastrol, a pentacyclic triterpenoid extracted from the thunder god vine (Tripterygium wilfordii), has garnered significant interest in oncology research for its potent anti-tumor properties.[1] A primary mechanism through which Celastrol exerts its anti-cancer effects is the induction of apoptosis, or programmed cell death, in a variety of cancer cell lines.[2][3] Flow cytometry is a powerful and widely used technique to quantify the extent of apoptosis in a cell population. This document provides a detailed protocol for assessing Celastrol-induced apoptosis using Annexin V and Propidium Iodide (PI) staining, along with an overview of the key signaling pathways involved.

Key Signaling Pathways in Celastrol-Induced Apoptosis

Celastrol has been shown to induce apoptosis through multiple signaling cascades, primarily converging on the intrinsic or mitochondrial pathway.[2] Key events include the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction.[3][4] This is characterized by a decrease in the mitochondrial membrane potential and the release of proapoptotic factors like cytochrome c from the mitochondria into the cytoplasm.[2][5]

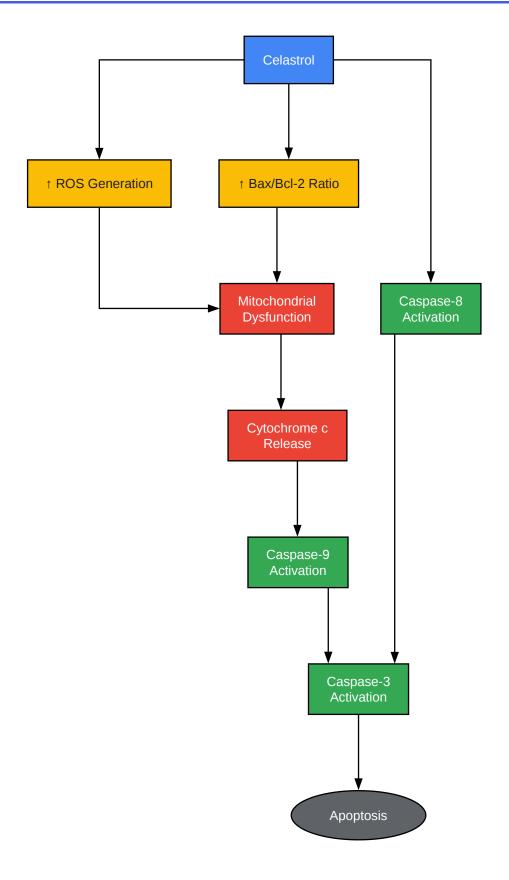


Methodological & Application

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Celastrol influences the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which further promotes mitochondrial outer membrane permeabilization.[2][3] The released cytochrome c activates a cascade of caspases, including caspase-9 (initiator caspase) and caspase-3 (executioner caspase).[2][6] Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2] Some studies also indicate the involvement of the extrinsic pathway through the activation of caspase-8.[6]





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Caption: Signaling pathway of Celastrol-induced apoptosis.



Quantitative Data Summary

The following table summarizes the dose-dependent effect of **Celastrol** on apoptosis in different cancer cell lines, as determined by flow cytometry after Annexin V/PI staining.

| Cell Line | Celastrol Concentr ation (µM) | Duration (hours) | Early Apoptotic Cells (%) | Late Apoptotic /Necrotic Cells (%) | Total Apoptotic Cells (%) | Referenc e |
|--|-------------------------------------|---------------------|---------------------------------|------------------------------------|---------------------------------|---------------|
| Human Osteosarco ma (U- 2OS) | 0 | 24 | 1.2 | 1.5 | 2.7 | [6] |
| 1 | 24 | 10.8 | 5.2 | 16.0 | [6] | _ |
| 2 | 24 | 25.4 | 12.1 | 37.5 | [6] | _ |
| 3 | 24 | 35.6 | 18.9 | 54.5 | [6] | _ |
| Drug- Resistant Colon Cancer (LOVO/DX) | 0 | 4 | 2.1 | 0.5 | 2.6 | [7] |
| 2.5 | 4 | 15.3 | 2.8 | 18.1 | [7] | |
| 5 | 4 | 30.7 | 5.4 | 36.1 | [7] | _ |
| Gastric Cancer (SGC- 7901) | 0 | 24 | - | - | 4.5 | [8] |
| 1 | 24 | - | - | 12.3 | [8] | |
| 2 | 24 | - | - | 25.8 | [8] | _ |
| 4 | 24 | - | - | 41.2 | [8] | _ |



Experimental Protocol: Annexin V and Propidium Iodide Staining for Flow Cytometry

This protocol details the steps for quantifying **Celastrol**-induced apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.

Materials

- Celastrol
- Cell culture medium (appropriate for the cell line)
- · Phosphate-Buffered Saline (PBS), ice-cold
- 1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
- Annexin V-FITC conjugate
- Propidium Iodide (PI) staining solution (e.g., 100 μg/mL)
- Microcentrifuge tubes
- Flow cytometer

Methods

- Cell Seeding and Treatment:
 - Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the experiment.
 - Allow cells to adhere overnight.
 - Treat cells with varying concentrations of Celastrol (e.g., 0, 1, 2, 3 μM) for the desired time period (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).
- Cell Harvesting:



- Adherent cells: Gently aspirate the culture medium. Wash the cells once with ice-cold PBS. Detach the cells using a gentle, non-enzymatic cell dissociation solution or trypsin.
 Neutralize trypsin with medium containing serum, if applicable.
- Suspension cells: Proceed directly to centrifugation.
- Transfer the cell suspension to a microcentrifuge tube.
- Centrifuge at 300-500 x g for 5 minutes at 4°C.
- Carefully aspirate the supernatant.
- Cell Washing:
 - Resuspend the cell pellet in 1 mL of ice-cold PBS.
 - Centrifuge at 300-500 x g for 5 minutes at 4°C.
 - Discard the supernatant.
- Staining:
 - Resuspend the cell pellet in 100 μL of 1X Binding Buffer.
 - \circ Add 5 μ L of Annexin V-FITC to the cell suspension.
 - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
 - Add 5 μL of PI staining solution.
 - Add 400 μL of 1X Binding Buffer to each tube.
- Flow Cytometry Analysis:
 - Analyze the samples on a flow cytometer immediately (within 1 hour).
 - Set up appropriate compensation and gates using unstained, single-stained (Annexin V-FITC only and PI only), and vehicle-treated controls.

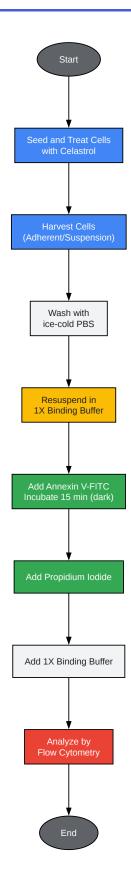






- Acquire data for at least 10,000 events per sample.
- Analyze the data to differentiate between:
 - Viable cells: Annexin V-negative and PI-negative
 - Early apoptotic cells: Annexin V-positive and PI-negative
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
 - Necrotic cells: Annexin V-negative and PI-positive (less common)





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